1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-6-7-16(9-13(12)2)23-14(3)17(21-22-23)18(24)20-11-15-5-4-8-19-10-15/h4-10H,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHFYFDOGPGPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide , identified by its CAS number 950255-70-6 , has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 321.4 g/mol
- Structure : The compound features a triazole ring which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of triazole derivatives have been extensively studied, revealing a range of pharmacological effects including anticancer, antifungal, and antibacterial properties.
Anticancer Activity
Recent studies indicate that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown IC values in the micromolar range against leukemia and breast cancer cell lines.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | MCF-7 (Breast Cancer) | 27.3 | Induces apoptosis via DNA damage |
| Triazole B | HCT-116 (Colon Cancer) | 6.2 | Inhibits cell proliferation |
| Triazole C | Jurkat T-cells | N/A | Induces mitochondrial dysfunction and apoptosis |
The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells through mechanisms such as DNA fragmentation and mitochondrial membrane potential disruption .
The proposed mechanisms by which triazole derivatives exert their anticancer effects include:
- DNA Intercalation : Some studies suggest that triazoles can intercalate into DNA, disrupting replication and transcription processes.
- Mitochondrial Dysfunction : Compounds have been shown to reduce mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
- Cell Cycle Arrest : Certain derivatives may induce cell cycle arrest by modulating cyclin-dependent kinases (CDKs), thereby preventing cancer cell proliferation.
Case Studies
-
Study on Antiproliferative Effects :
A study published in European Journal of Medicinal Chemistry evaluated a series of triazole derivatives against various cancer cell lines. The compound displayed significant cytotoxicity against MCF-7 and HCT-116 cells with IC values of 27.3 µM and 6.2 µM respectively . -
Mechanistic Insights :
Research conducted on Jurkat T-cells highlighted that the compound induced morphological changes characteristic of apoptosis including chromatin condensation and formation of apoptotic bodies. The study emphasized the role of oxidative stress in mediating these effects .
Comparison with Similar Compounds
Structural Analogues of 1,2,3-Triazole Carboxamides
The following table summarizes structural and functional differences between the target compound and related triazole derivatives:
Key Observations
Substituent Effects on Bioactivity: The quinolin-2-yl amide group in compound 3l () is associated with Wnt pathway inhibition, whereas the pyridin-3-ylmethyl amide in the target compound may alter target selectivity due to reduced aromatic bulk and increased flexibility . Halogenated aryl groups (e.g., in ’s CB1 antagonist) enhance receptor binding affinity but reduce metabolic stability compared to dimethyl-substituted analogs .
Impact of Core Heterocycle :
- Pyrazole-based analogs (e.g., ) exhibit distinct pharmacology (e.g., CB1 antagonism) compared to triazole derivatives, underscoring the triazole’s role in modulating electron distribution and hydrogen-bonding capacity .
Physicochemical Properties :
- The 3-phenylbenzoxazolyl group in ’s compound increases molecular weight (>420 g/mol) and may limit blood-brain barrier penetration compared to the target compound’s simpler aryl groups .
- Naphthyl substituents () improve hydrophobic interactions but could reduce solubility .
Structure-Activity Relationship (SAR) Insights
- Aryl Group Positioning: 3,4-Dimethylphenyl (target) vs.
- Amide Side Chain: Pyridin-3-ylmethyl may offer better solubility than quinolin-2-yl (3l) but less π-stacking capability.
- Triazole vs. Pyrazole Core : Triazoles generally exhibit stronger dipole moments, influencing binding to polar active sites .
Q & A
Q. Table 1: Optimization of CuAAC Reaction Conditions
| Variable | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | CuI, CuBr, CuCl | CuI | +20% vs. CuBr |
| Solvent | DMSO, DCM, THF | DMSO | +15% vs. DCM |
| Temperature | RT, 60°C | 60°C | +12% |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog (R-group) | IC50 (μM) Kinase X | MIC (μg/mL) E. coli |
|---|---|---|
| R = Pyridin-3-ylmethyl | 0.45 | 12.5 |
| R = Thiophen-2-yl | 1.2 | 25.0 |
| R = Benzyl | >10 | 50.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
